molecular formula C17H19N3O5S B4580886 N-{4-[(butylamino)sulfonyl]phenyl}-4-nitrobenzamide

N-{4-[(butylamino)sulfonyl]phenyl}-4-nitrobenzamide

Cat. No. B4580886
M. Wt: 377.4 g/mol
InChI Key: OGPCXTFAXKTITE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of N-{4-[(butylamino)sulfonyl]phenyl}-4-nitrobenzamide and similar compounds has been characterized using various spectroscopic techniques. Roxanne Jackson et al. (2002) explored the hydrogen-bonded molecular structure of an analogous compound, highlighting the importance of amido H and carbonyl O atoms in forming chain structures (Roxanne Jackson et al., 2002). These structural insights are crucial for understanding the compound's reactivity and potential applications.

Chemical Reactions and Properties

Chemical reactions involving N-{4-[(butylamino)sulfonyl]phenyl}-4-nitrobenzamide typically include interactions with various reagents leading to the formation of novel compounds. R. Ran et al. (2014) demonstrated the formation of N-acylamidines through a rhodium-catalyzed reaction, showcasing the compound's versatility in synthetic chemistry (R. Ran, Shi-Dong Xiu, & Chuan‐Ying Li, 2014).

Physical Properties Analysis

The physical properties of N-{4-[(butylamino)sulfonyl]phenyl}-4-nitrobenzamide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. N. Burcu Arslan et al. (2015) conducted a study on similar compounds, providing detailed insights into their spectroscopic and structural characteristics, which are indicative of their physical properties (N. Burcu Arslan, C. Kazak, & F. Aydın, 2015).

Chemical Properties Analysis

The chemical properties of N-{4-[(butylamino)sulfonyl]phenyl}-4-nitrobenzamide are defined by its reactivity with other compounds and its behavior under various chemical conditions. The studies by R. Ran et al. (2014) and others have highlighted the compound's potential for participating in diverse chemical reactions, thus underlining its chemical versatility (R. Ran, Shi-Dong Xiu, & Chuan‐Ying Li, 2014).

Scientific Research Applications

Novel Polyimides Synthesis

A study by Mehdipour-Ataei, Sarrafi, and Hatami (2004) developed a novel diamine with built-in sulfone, ether, and amide structures through a three-step reaction process. This compound was utilized to synthesize thermally stable polyimides by reacting with different aromatic dianhydrides. The resulting poly(sulfone ether amide imide)s exhibited excellent thermal stability and were characterized by their inherent properties, demonstrating the potential of N-{4-[(butylamino)sulfonyl]phenyl}-4-nitrobenzamide derivatives in creating high-performance polymeric materials (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).

Synthesis and Characterization of Derivatives

The synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from related compounds was detailed by Mao Duo (2000). This process involved acylation and catalytic hydrogenation, yielding high purity products, which underscores the versatility of N-{4-[(butylamino)sulfonyl]phenyl}-4-nitrobenzamide in chemical synthesis and its potential for further modification and application in various fields of chemical research.

Development of Aromatic Polymeric Materials

In another study by Mehdipour-Ataei and Hatami (2007), a new diamine monomer containing flexible sulfone, sulfide, and amide units was synthesized. This monomer was used to create aromatic poly(sulfone sulfide amide imide)s, another class of soluble, thermally stable polymers. These materials were found to possess notable thermal stability and solubility, making them suitable for advanced technological applications, including electronics and aerospace (Mehdipour-Ataei & Hatami, 2007).

Antibacterial Activity and Molecular Docking

A study on the synthesis, molecular docking, and antibacterial evaluation of certain derivatives indicated potential antibacterial properties. Specifically, compounds featuring the N-{4-[(butylamino)sulfonyl]phenyl}-4-nitrobenzamide structure were synthesized and exhibited good antibacterial activity against various strains, highlighting the compound's utility not just in material science but also in developing new antibacterial agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).

properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-2-3-12-18-26(24,25)16-10-6-14(7-11-16)19-17(21)13-4-8-15(9-5-13)20(22)23/h4-11,18H,2-3,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPCXTFAXKTITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butylsulfamoyl)phenyl]-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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